

# AZD1390 for Glioblastoma Multiforme (GBM) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZD1390 |           |
| Cat. No.:            | B605744 | Get Quote |

#### Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just 12-15 months despite a standard-of-care regimen involving surgery, radiotherapy, and chemotherapy.[1][2] The inherent resistance of GBM to treatment and the protective nature of the blood-brain barrier (BBB), which limits the penetration of many therapeutic agents, are significant hurdles.[1][2] A promising therapeutic strategy involves targeting the DNA damage response (DDR) pathways that cancer cells exploit to survive treatment-induced DNA damage.[3][4]

**AZD1390** is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the response to DNA double-strand breaks (DSBs).[5][6][7] Critically, **AZD1390** was specifically designed to penetrate the blood-brain barrier, making it a promising candidate for radiosensitizing brain tumors like GBM.[5][8][9] This guide provides a detailed overview of the core mechanism, preclinical data, clinical findings, and experimental protocols relevant to **AZD1390** in the context of GBM research.

Mechanism of Action: ATM Inhibition and Radiosensitization

The cornerstone of GBM treatment, ionizing radiation (RT), induces cytotoxic DNA double-strand breaks in cancer cells.[3][8] In response, tumor cells activate the ATM signaling pathway to repair this damage, thereby promoting their survival and contributing to radioresistance.[1][6] [8] ATM, a key protein kinase, is activated at the site of DSBs and initiates a signaling cascade







involving downstream effectors like Chk2, KAP1, and H2AX to facilitate DNA repair and cell cycle arrest.[4][6][10]

**AZD1390** functions as an ATP-competitive inhibitor of ATM kinase.[7] By blocking ATM's kinase activity, **AZD1390** prevents the autophosphorylation of ATM at Serine1981 and the subsequent phosphorylation of its downstream targets.[4][6][10] This abrogation of the DDR pathway prevents the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage, G2/M cell cycle arrest, and ultimately, enhanced cancer cell death—a process known as radiosensitization.[6][8][10] Preclinical studies have shown that p53-mutant GBM cells may be particularly more sensitive to this radiosensitization effect.[4][6]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1390 [openinnovation.astrazeneca.com]
- 8. aacr.org [aacr.org]
- 9. CTIM-16. SAFETY AND PRELIMINARY EFFICACY OF AZD1390 + RADIATION THERAPY FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD1390 for Glioblastoma Multiforme (GBM) Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#azd1390-for-glioblastoma-multiforme-gbm-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com